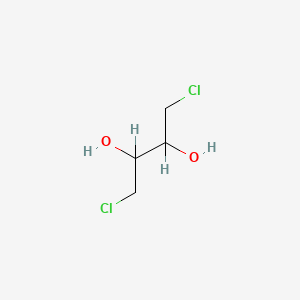
2,4,6-Trimethoxybenzoic acid
Vue d'ensemble
Description
2,4,6-Trimethoxybenzoic acid is a chemical compound with the molecular formula C10H12O5 . It is used as a research chemical for organic synthesis and other chemical processes .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethoxybenzoic acid consists of a benzoic acid core with three methoxy groups attached at the 2, 4, and 6 positions . The molecular weight is 212.199 Da .Physical And Chemical Properties Analysis
2,4,6-Trimethoxybenzoic acid has a molecular weight of 212.1993 . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available from chemical suppliers or databases .Applications De Recherche Scientifique
Mercuriation and Derivative Synthesis
Research has explored the mercuriation of trimethoxybenzoic acid derivatives, leading to various products and crystal structures. This includes the study of 3,4,5-trimethoxybenzoic acid, which is closely related to 2,4,6-trimethoxybenzoic acid, demonstrating its utility in synthesizing organometallic compounds with potential applications in materials science and chemistry (Vicente et al., 1992).
Crystallography and Inclusion Compounds
The formation of inclusion compounds between dimethoxyflavone and 2,4,6-trimethoxybenzoic acid has been investigated, revealing insights into crystal structures. This study is significant for understanding the molecular interactions and structural characteristics of such compounds (Wallet et al., 2000).
Copper(II) Carboxylates Synthesis
Synthesis of Copper(II) complexes with 2,4,6-trimethoxybenzoic acid has been explored, yielding dinuclear clusters and chain molecules. Such research is crucial in the field of coordination chemistry and materials science, offering insights into the magnetic and structural properties of these complexes (Mikuriya et al., 2021).
Radical Zwitterions Formation
Studies have been conducted on the formation of radical zwitterions from methoxylated benzoic acids, including 2,4,6-trimethoxybenzoic acid. This research contributes to the understanding of electron transfer processes and radical chemistry, which are fundamental in various chemical reactions and applications (Steenken et al., 1977).
Propriétés
IUPAC Name |
2,4,6-trimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATAKEDDMQNPOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060348 | |
| Record name | 2,4,6-Trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethoxybenzoic acid | |
CAS RN |
570-02-5 | |
| Record name | 2,4,6-Trimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=570-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,4,6-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4,6-trimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2,4,6-Trimethoxybenzoic acid has the molecular formula C10H12O5. Its structure consists of a benzene ring with a carboxylic acid group (-COOH) at one position, and methoxy groups (-OCH3) substituted at the 2nd, 4th, and 6th positions. []
A: In its crystal structure, 2,4,6-trimethoxybenzoic acid molecules form hydrogen-bonded chains. [] The carboxylic acid group adopts a syn conformation, with the lone pair of electrons on the carbonyl oxygen acting as the hydrogen bond acceptor in an anti orientation. [] This arrangement contributes to the overall packing and stability of the crystal lattice.
A: Yes, 2,4,6-trimethoxybenzoic acid has been shown to form an inclusion compound with 2',6'-dimethoxyflavone. [] This suggests potential applications in areas like separation science and crystal engineering.
A: Decarboxylation of 2,4,6-trimethoxybenzoic acid, both in the presence and absence of acid catalysts, has been a subject of study. [, ] These studies shed light on the mechanism of decarboxylation and the factors influencing its rate.
A: Interestingly, solutions of 2,4,6-trimethoxybenzoic acid in concentrated sulfuric acid exhibit a unique fluorescence in the 2400 Å region of the UV spectrum. [] The exact species responsible for this fluorescence has not yet been conclusively identified.
A: Yes, 2,4,6-trimethoxybenzoic acid has been isolated from the stem bark of Vochysia thyrsoidea, a plant traditionally used in folk medicine. [] This finding suggests a potential role for this compound in the plant's biological activity.
A: While direct thermal decarboxylation is a known reaction pathway, research indicates that reacting 2-methoxycarbonyl-5-(4′-nitrophenoxy)tetrazole (1a) with 1,3,5-trimethoxybenzene in the presence of a Lewis acid (AlCl3) unexpectedly yields methyl-2,4-dimethoxysalicylate (8) instead of the expected 2,4,6-trimethoxybenzoic acid. [] This suggests that reaction conditions can significantly influence product formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














